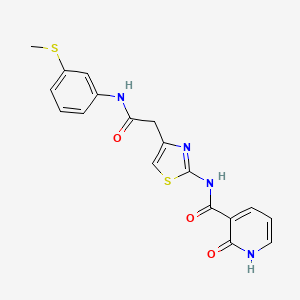

1-Cyclopropyl-2-oxopyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclopropyl-2-oxopyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1267956-49-9 . It has a molecular weight of 160.18 and its IUPAC name is 1-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile .

Synthesis Analysis

The synthesis of “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” involves a solution of appropriate cyanoacetic acid hydrazones and piperidine acetate in water, which is refluxed for 10 minutes .Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” is 1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2 . This indicates the molecular structure of the compound.It is stored at room temperature and has a normal shipping temperature .

Applications De Recherche Scientifique

Synthesis of Dihydrofuran- and Pyran-Carbonitriles

- Researchers synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles via a three-component reaction involving β-ketonitriles, carbonyl-, and semistabilized pyridinium ylide precursors (Demidov et al., 2021).

Development of Radiotracers for Brain Imaging

- A study developed new radiotracers using 1-cyclopropyl-2-oxopyridine-3-carbonitrile for imaging metabotropic glutamate receptor subtype 2 in rat brains (Kumata et al., 2017).

Formation of Cyclopropanecarbonitrile Derivatives

- The formation of cyclopropanecarbonitrile derivatives was noted as a competing reaction in the synthesis of dihydrofuran-3-carbonitriles, demonstrating the compound's versatility in organic synthesis (Demidov et al., 2021).

Synthesis of Ferrocenyl-Substituted Derivatives

- A research study involved synthesizing novel ferrocene-based hybrids incorporating 1,2-dihydro-2-oxopyridine-3-carbonitrile, showcasing the compound's application in creating structurally diverse hybrids (Zhang et al., 2013).

Phase-Transfer Catalysis Studies

- The alkylation of a derivative of 2-oxopyridine-3-carbonitrile was studied under solid–liquid phase-transfer catalysis conditions, highlighting its potential in chemical synthesis (Shah et al., 2010).

Photoluminescent Properties of Transition Metal Polymers

- Transition metal-cyanopyridine polymers, involving pyridine-3-carbonitrile, were synthesized and analyzed for their photoluminescent properties, indicating the compound's role in developing materials with unique optical characteristics (Chen et al., 2011).

Synthesis of Pyrrolopyridine Derivatives

- A study developed a Mn(III) mediated cascade cyclization process using multifunctionalized carbonitriles to construct pyrrolopyridine derivatives, illustrating the compound's use in complex molecular synthesis (Xu et al., 2019).

Synthesis and Characterization of Pyridine Derivatives

- Research on pyridine derivatives involving 2-oxopyridine-3-carbonitrile led to the synthesis and spectroscopic analysis of compounds with potential applications in various chemical domains (Cetina et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers The relevant papers on “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” include studies on its synthesis and a review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents .

Mécanisme D'action

Target of Action

Similar compounds, such as cyanopyridines, have been reported to possess various pharmacological activities .

Mode of Action

It’s worth noting that cyanopyridines, which are structurally similar, have been found to have antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .

Biochemical Pathways

For instance, some pyridine derivatives have been studied for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines .

Pharmacokinetics

Its molecular weight is 16017 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Some cyanopyridines have shown promising antitumor activity against liver carcinoma cell lines .

Propriétés

IUPAC Name |

1-cyclopropyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJDCTFTNZTPKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)

![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)

![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)

![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)